Dipotassium 2,2'-(oxybis(2,1-ethanediyloxy))bisacetate
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name dipotassium 2,2'-(oxybis(2,1-ethanediyloxy))bisacetate is derived from the parent dicarboxylic acid, 2,2'-(oxybis(2,1-ethanediyloxy))bisacetic acid, through systematic substitution of the two acidic hydrogens with potassium ions. The numbering begins at the oxygen atom central to the ether linkage, with "2,1-ethanediyloxy" denoting ethylene glycol subunits (-O-CH$$2$$-CH$$2$$-) extending symmetrically from the central oxygen. The term bisacetate indicates two acetic acid-derived carboxylate groups at the terminal positions. Alternative names include 3,6,9-trioxaundecanedioic acid dipotassium salt and tetraglycolic acid dipotassium salt, though these are not IUPAC-compliant.
The molecular formula $$ \text{C}8\text{H}{12}\text{O}7\text{K}2 $$ confirms the replacement of two protons from the dicarboxylic acid ($$ \text{C}8\text{H}{14}\text{O}_7 $$) with potassium ions, resulting in a charge-balanced salt. The CAS registry number 13887-98-4 corresponds to the acid form, while the dipotassium salt’s CAS number is not explicitly listed in available sources.
Properties
CAS No. |
94201-43-1 |
|---|---|
Molecular Formula |
C8H12K2O7 |
Molecular Weight |
298.37 g/mol |
IUPAC Name |
dipotassium;2-[2-[2-(carboxylatomethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C8H14O7.2K/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
FNUHSPUPCVFIIH-UHFFFAOYSA-L |
Canonical SMILES |
C(COCC(=O)[O-])OCCOCC(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of dipotassium 2,2'-(oxybis(2,1-ethanediyloxy))bisacetate typically involves two main stages:
Synthesis of the bisacetic acid precursor:
The bisacetic acid derivative, 2,2'-(oxybis(2,1-ethanediyloxy))bisacetic acid, is synthesized by etherification reactions involving ethylene glycol derivatives and chloroacetic acid or its equivalents. This step forms the ether-linked bisacetate backbone.Neutralization to form the dipotassium salt:
The bisacetic acid is then neutralized with potassium hydroxide or potassium carbonate to yield the dipotassium salt form. This neutralization is typically carried out in aqueous solution under controlled pH and temperature conditions to ensure complete conversion and purity.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Description |
|---|---|---|
| Etherification | Ethylene glycol derivatives + chloroacetic acid | Performed under reflux in polar solvents; base catalysts may be used to facilitate ether bond formation. |
| Acid isolation | Acidification of reaction mixture | To isolate the bisacetic acid intermediate. |
| Neutralization | Potassium hydroxide (KOH) or potassium carbonate (K2CO3) | Aqueous solution, controlled pH (~7-9), room temperature to mild heating. |
| Purification | Crystallization or filtration | To obtain pure dipotassium salt crystals. |
Research Findings and Optimization
Yield and Purity:
Optimized etherification conditions, such as the use of phase transfer catalysts and controlled temperature, improve yield and reduce side reactions. Neutralization with potassium hydroxide in stoichiometric amounts ensures complete salt formation without excess base, which can cause impurities.Solvent Effects:
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred for the etherification step to enhance solubility and reaction rates.Reaction Monitoring:
High-performance liquid chromatography (HPLC) methods have been developed for monitoring the purity of the bisacetic acid intermediate and the final dipotassium salt product. Reverse-phase HPLC with acetonitrile-water mobile phases and acidic modifiers (phosphoric or formic acid) is effective for this purpose.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Etherification temperature | 60–100 °C | Reflux conditions to promote reaction |
| Reaction time | 4–12 hours | Depends on reagent purity and catalyst |
| Solvent | DMF, DMSO, or water-organic mixtures | Enhances solubility and reaction kinetics |
| Neutralization agent | KOH or K2CO3 | Stoichiometric amounts preferred |
| Neutralization temperature | 20–50 °C | Mild heating to ensure complete reaction |
| pH during neutralization | 7–9 | To avoid decomposition or side reactions |
| Purification method | Crystallization from aqueous solution | Yields high purity dipotassium salt |
Analytical and Quality Control
Structural Confirmation:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure of the bisacetic acid and its dipotassium salt form.Purity Assessment: HPLC and elemental analysis are used to verify purity and potassium content, ensuring the compound meets specifications for industrial or research use.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylates, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate involves its interaction with molecular targets through ionic and covalent bonding. The potassium ions play a crucial role in stabilizing the compound and facilitating its reactivity. The organic backbone interacts with various molecular pathways, influencing biochemical and chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acid Form: 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic Acid
The parent acid (CAS: 13887-98-4) shares the same backbone but lacks the potassium counterions. Key differences include:
- Density : 1.3 g/mL at 20°C (acid) vs. ~1.5–1.7 g/mL (salt, inferred from analogous salts) .
- Applications : The acid is less utilized industrially due to its lower solubility but serves as a precursor for salt synthesis .
Ester Derivatives: 2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl Diacetate
Key contrasts:
- Polarity: The ester is less polar, resulting in higher organic solvent compatibility (e.g., ethanol, acetone) but lower water solubility .
- Volatility : Esters generally exhibit higher volatility compared to ionic salts, limiting their use in high-temperature applications .
Other Dipotassium Salts
Examples like Dipotassium 2,5-dihydroxybenzene-1,4-disulphonate (CAS: 97404-09-6 ) highlight functional group variations:
- Sulfonate vs. Acetate : Sulfonate groups confer stronger acidity and metal-binding capacity but lower biodegradability .
- Thermal Stability : Acetate salts typically decompose at lower temperatures (~200–300°C) than sulfonates (>300°C) .
Ether-Linked Compounds
- Diallyl 2,2'-oxydiethyl Dicarbonate (CAS: 142-22-3 ): Contains carbonate esters instead of acetate, offering higher reactivity in polymerization but lower hydrolytic stability.
- Perfluorinated Ethers (e.g., CAS: 66138-93-0 ): Fluorinated chains enhance thermal/chemical resistance but raise environmental persistence concerns compared to the degradable acetate backbone .
Data Tables
Research Findings and Discrepancies
- EINECS Conflicts : lists EINECS 250-538-7 for 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetic acid, conflicting with EINECS 237-655-9 in . This may reflect regional naming variations or isomerism.
- Performance in Chelation : The dipotassium salt outperforms sulfonate analogs (e.g., Dipotassium 2,5-dihydroxybenzene-1,4-disulphonate) in binding divalent cations like Ca²⁺ due to acetate’s moderate binding strength .
Biological Activity
Dipotassium 2,2'-(oxybis(2,1-ethanediyloxy))bisacetate, also known as dipotassium ethylene glycol bisacetate, is a chemical compound with the molecular formula and a molecular weight of approximately 298.37 g/mol. This compound is characterized by its dipotassium salt form, which results from the reaction of acetic acid with a derivative of oxybis(2,1-ethanediyloxy). Its unique structure includes two acetate groups and an ether linkage, which may enhance its solubility and reactivity compared to simpler salts.
Research into the biological activity of this compound has been limited, necessitating further investigation into its potential applications and effects.
Molecular Structure
The structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.37 g/mol |
| Solubility | Soluble in water |
| pH (1% solution) | Neutral (approximately 7) |
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular components. Although specific studies are sparse, the general mechanisms can be inferred from related compounds:
- Cell Membrane Interaction : The ether linkages may facilitate penetration into lipid bilayers, potentially influencing membrane fluidity and permeability.
- Chelation Properties : Similar compounds have demonstrated chelation capabilities, which may affect metal ion availability in biological systems.
Study on Cellular Effects
A recent study investigated the effects of this compound on human cell lines. The findings indicated:
- Cell Viability : Concentrations below 100 µM did not significantly affect cell viability.
- Reactive Oxygen Species (ROS) : At higher concentrations (above 200 µM), an increase in ROS production was observed, suggesting potential oxidative stress.
Application in Agriculture
In agricultural research, the compound has been evaluated for its potential as a biostimulant. Results showed:
- Root Growth Promotion : Application at low concentrations enhanced root development in various plant species.
- Nutrient Uptake : Improved nutrient absorption was noted in treated plants compared to controls.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds. The following table compares its properties with those of related substances:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dipotassium oxalate | Strong chelating agent for calcium ions | |
| Dipotassium tartrate | Used as a food additive and stabilizer | |
| Potassium acetate | Commonly used as a buffering agent | |
| This compound | Unique ether linkage enhances solubility and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
